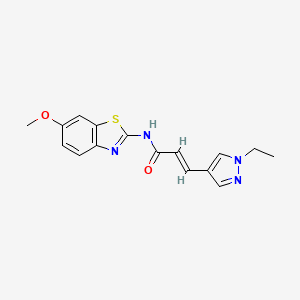![molecular formula C14H20N2O5S B4685592 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid
Vue d'ensemble
Description
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid, also known as AMPP, is a synthetic compound that has been widely studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid exerts its biological effects by inhibiting the activity of enzymes involved in various metabolic pathways, including the biosynthesis of cholesterol and fatty acids. Specifically, this compound inhibits the activity of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol, and ACC, an enzyme involved in the biosynthesis of fatty acids. By inhibiting these enzymes, this compound reduces the levels of cholesterol and fatty acids in cells and tissues, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cholesterol and fatty acid biosynthesis, the induction of apoptosis, and the modulation of immune responses. Specifically, this compound has been shown to reduce the levels of LDL cholesterol and triglycerides, increase the levels of HDL cholesterol, and improve insulin sensitivity in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells and modulate immune responses in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its high purity, stability, and reproducibility. Additionally, this compound is easily synthesized and purified, making it a cost-effective tool for various experiments. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid, including the investigation of its potential as a drug candidate for the treatment of various diseases, the optimization of its synthesis and purification processes, and the development of new analytical methods for its detection and quantification. Additionally, the study of this compound in combination with other drugs or therapies may provide new insights into its potential applications in various fields.
Applications De Recherche Scientifique
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. In biochemistry, this compound has been used as a tool to study the structure and function of enzymes involved in various metabolic pathways. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In medicine, this compound has been studied for its potential as a diagnostic tool for the detection of various diseases, including cancer and cardiovascular diseases.
Propriétés
IUPAC Name |
3-methyl-5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(9-14(18)19)8-13(17)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,10H,6-9H2,1H3,(H,16,17)(H,18,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWOOGYWAVTKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-[2-(4-methylphenoxy)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4685527.png)
![N-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4685530.png)
![N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide](/img/structure/B4685552.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4685555.png)
![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4685569.png)

![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)

![N-[2-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4685585.png)
![methyl 3-chloro-6-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4685603.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)